molecular formula C22H27NO4S B3034231 benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate CAS No. 147169-19-5

benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate

Cat. No.: B3034231
CAS No.: 147169-19-5
M. Wt: 401.5 g/mol
InChI Key: WZHWEXDHOOYBKR-UHFFFAOYSA-N
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Description

Benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate is an organic compound with the molecular formula C22H27NO4S It is known for its complex structure, which includes a benzyl group, a cyclohexyl group, and a sulfonyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate typically involves multiple steps. One common method starts with the reaction of benzyl chloroformate with cyclohexylamine to form benzyl N-cyclohexylcarbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and efficiency. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{cyclohexyl[(4-chlorophenyl)sulfonyl]methyl}carbamate
  • Benzyl N-{cyclohexyl[(4-nitrophenyl)sulfonyl]methyl}carbamate
  • Benzyl N-{cyclohexyl[(4-methoxyphenyl)sulfonyl]methyl}carbamate

Uniqueness

Benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

benzyl N-[cyclohexyl-(4-methylphenyl)sulfonylmethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-17-12-14-20(15-13-17)28(25,26)21(19-10-6-3-7-11-19)23-22(24)27-16-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHWEXDHOOYBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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